molecular formula C14H16F6N2O3 B396191 ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE

Cat. No.: B396191
M. Wt: 374.28g/mol
InChI Key: QFNOUVDGXWMRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.

Properties

Molecular Formula

C14H16F6N2O3

Molecular Weight

374.28g/mol

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(2-hydroxy-2-phenylethyl)amino]propan-2-yl]carbamate

InChI

InChI=1S/C14H16F6N2O3/c1-2-25-11(24)22-12(13(15,16)17,14(18,19)20)21-8-10(23)9-6-4-3-5-7-9/h3-7,10,21,23H,2,8H2,1H3,(H,22,24)

InChI Key

QFNOUVDGXWMRBF-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE typically involves the reaction of hexafluoropropylene with hexafluoroacetone, followed by hydrogenation to produce 1,1,1,3,3,3-hexafluoro-2-propanol . This intermediate is then reacted with ethyl carbamate and 2-hydroxy-2-phenylethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and fluorinated alcohols.

    Reduction: Fluorinated hydrocarbons and alcohols.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE stands out due to its combination of fluorine atoms and the hydroxy-phenylethylamine moiety. This unique structure imparts enhanced reactivity and stability, making it valuable in various research and industrial applications.

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